molecular formula C13H12N2O3S B2519956 N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941998-75-0

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2519956
CAS No.: 941998-75-0
M. Wt: 276.31
InChI Key: HZTGAYAPGPGLPD-UHFFFAOYSA-N
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Description

N1-(4-Hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) backbone. Its structure features two distinct substituents: a 4-hydroxyphenyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name

N'-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-10-5-3-9(4-6-10)15-13(18)12(17)14-8-11-2-1-7-19-11/h1-7,16H,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTGAYAPGPGLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 4-hydroxyaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-hydroxyaniline is reacted with oxalyl chloride to form 4-hydroxyphenyl oxalyl chloride.

    Step 2: The intermediate 4-hydroxyphenyl oxalyl chloride is then reacted with thiophen-2-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The thiophen-2-ylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxalamides.

Scientific Research Applications

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the thiophen-2-ylmethyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are versatile scaffolds with applications ranging from medicinal chemistry to flavor science. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic yields, and functional properties.

Antiviral Oxalamides

Compounds with chlorophenyl and heterocyclic substituents (e.g., thiazole, pyrrolidine) show notable antiviral activity against HIV ():

Compound ID R1 (N1) R2 (N2) Yield (%) Key Properties (LC-MS, NMR) Source
13 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 36 LC-MS: 479.12 [M+H]+; NMR: δ 1.10–2.20 (m)
14 4-Chlorophenyl (5-(Hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl 39 LC-MS: 409.28 [M+H]+; HPLC: 93.2%
15 4-Chlorophenyl (5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl 53 LC-MS: 423.27 [M+H]+; HPLC: 95.0%

Key Findings :

  • The thiazole-pyrrolidine hybrid in Compounds 14–15 improves synthetic yields (39–53%) compared to the acetylpiperidine-thiazole analog (Compound 13, 36%).
  • Hydroxyethyl/hydroxymethyl groups enhance polarity, as reflected in HPLC purity (>93%).
Enzyme-Targeting Oxalamides

Compounds with hydroxyphenyl or methoxyphenethyl groups exhibit activity against stearoyl-CoA desaturase (SCD1) and cytochrome P450 4F11 ():

Compound ID R1 (N1) R2 (N2) Yield (%) Activity/Notes Source
117 4-Chlorophenyl 2-(4-Hydroxyphenyl)propyl 51 SCD1 inhibition; NMR: δ 7.41 (d)
16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl 23 Dimer formation (23%); LC-MS data
28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64 ESI-MS: 351.1 [M+H]+

Key Findings :

  • 4-Methoxyphenethyl substituents (Compounds 16, 28) improve metabolic stability due to methoxy’s electron-donating effects.
  • Dimerization (Compound 16) reduces yield, suggesting steric hindrance from the 4-hydroxybenzoyl group.
Flavoring Oxalamides

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a benchmark umami flavor compound ():

Compound ID R1 (N1) R2 (N2) Regulatory Status Key Applications Source
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl FEMA 4233; CAS 745047-53-4 MSG replacement in foods

Key Findings :

  • Methoxy and pyridyl groups in S336 enhance flavor potency and regulatory approval.
  • The absence of a thiophene or hydroxyphenyl group in S336 highlights the target compound’s unique aromatic profile.
Structural Analogues with Thiophene/Thiazole Moieties
Compound ID R1 (N1) R2 (N2) Yield (%) Functional Group Impact Source
GMC-3 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl N/A Cyclic imide enhances rigidity
14 4-Chlorophenyl Thiazole-pyrrolidine 39 Heterocycles improve bioavailability

Key Trends :

  • Thiophene vs. Thiazole : Thiophene’s sulfur atom may increase lipophilicity compared to thiazole’s nitrogen, affecting membrane permeability.
  • Hydroxyphenyl vs. Chlorophenyl: The phenolic -OH group in the target compound could improve solubility over chlorophenyl’s hydrophobicity.

Biological Activity

N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with potential biological applications, particularly in medicinal chemistry. Its unique oxalamide structure, featuring a hydroxyphenyl group and a thiophen-2-ylmethyl moiety, suggests promising interactions with various biological targets. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research.

The compound has the molecular formula C13_{13}H12_{12}N2_2O3_3S and a molecular weight of 276.31 g/mol. The synthesis typically involves multi-step reactions, starting from 4-hydroxyaniline and thiophen-2-ylmethylamine in the presence of oxalyl chloride. The general reaction scheme is as follows:

  • Formation of 4-hydroxyphenyl oxalyl chloride : Reacting 4-hydroxyaniline with oxalyl chloride.
  • Formation of this compound : The intermediate is reacted with thiophen-2-ylmethylamine under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that compounds with oxalamide structures often exhibit anticancer properties. This compound may inhibit cancer cell proliferation through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in malignant cells, potentially leading to reduced tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mechanism : It may interact with microbial enzymes or cell membranes, disrupting vital processes necessary for microbial survival.
  • Efficacy : Preliminary studies indicate that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Research Findings and Case Studies

Several studies have highlighted the potential of this compound in biological applications:

StudyFocusFindings
Synthesis and CharacterizationConfirmed successful synthesis and outlined potential biological interactions.
Biological ActivitySuggested possible anticancer and antimicrobial properties through enzyme inhibition and apoptosis induction.
Medicinal ApplicationsDiscussed the role of similar oxalamides in therapeutic contexts, emphasizing their importance in drug design.

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Pathway Modulation : Influencing signal transduction pathways related to inflammation or cancer progression.

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